Dichlorophenylphosphine

Catalog No.
S702437
CAS No.
644-97-3
M.F
C6H5Cl2P
M. Wt
178.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorophenylphosphine

CAS Number

644-97-3

Product Name

Dichlorophenylphosphine

IUPAC Name

dichloro(phenyl)phosphane

Molecular Formula

C6H5Cl2P

Molecular Weight

178.98 g/mol

InChI

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H

InChI Key

IMDXZWRLUZPMDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(Cl)Cl

Solubility

SOL IN COMMON INERT ORGANIC SOLVENTS
MISCIBLE WITH BENZENE, CARBON DISULFIDE

Synonyms

Phenylphosphonous dichloride

Canonical SMILES

C1=CC=C(C=C1)P(Cl)Cl

Precursor for Organophosphorus Compounds

DCPP is a key starting material for the production of numerous organophosphorus compounds. These compounds possess a wide range of properties and functionalities, making them valuable tools in various scientific fields []. Some prominent examples include:

  • Insecticides: Many organophosphorus compounds act as insecticides by inhibiting the acetylcholinesterase enzyme in insects. DCPP serves as a precursor for the synthesis of some of these insecticides, allowing researchers to study their mode of action and develop new pest control strategies [].
  • Flame Retardants: Certain organophosphorus compounds exhibit flame retardant properties. DCPP can be used to synthesize these compounds, enabling research on novel flame retardant materials with improved safety and efficiency [].
  • Chemical Warfare Agents: Some organophosphorus compounds are classified as nerve agents due to their extreme toxicity. DCPP can be a precursor for some of these compounds, but it's important to note that such research is strictly controlled due to ethical and safety concerns [].

Dichlorophenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PCl₂. It appears as a colorless, viscous liquid and is primarily utilized as an intermediate in the synthesis of various organophosphine compounds. This compound can be synthesized through electrophilic substitution involving benzene and phosphorus trichloride, often catalyzed by aluminum chloride or stannic chloride to minimize side reactions .

Dichlorophenylphosphine is a toxic and corrosive compound. It can cause irritation and burns upon contact with skin and eyes. Inhalation can lead to respiratory problems. Due to its reactivity, it can ignite spontaneously upon contact with air or moisture [].

  • Synthesis of Tertiary Phosphines: It can react with Grignard reagents, such as methylmagnesium iodide, to form dimethylphenylphosphine:
    C6H5PCl2+2CH3MgIC6H5P CH3 2+2MgICl\text{C}_6\text{H}_5\text{PCl}_2+2\text{CH}_3\text{MgI}\rightarrow \text{C}_6\text{H}_5\text{P CH}_3\text{ }_2+2\text{MgICl}
  • McCormack Reaction: In this reaction, dichlorophenylphosphine adds dienes to produce chlorophospholenium rings .
  • Reductive Coupling: This process can yield cyclophosphines, which are cyclic phosphines formed through the coupling of dichlorophenylphosphine .

The synthesis of dichlorophenylphosphine can be achieved through several methods:

  • Friedel–Crafts Reaction: This method involves the reaction of phosphorus trichloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride. The latter is preferred for cleaner monoarylation products .
  • Alternative Methods: Other methods include using ionic liquids as solvents to facilitate the Friedel–Crafts reaction, which can enhance yield and reduce by-products .
  • Direct Synthesis from Chlorobenzene: Another approach involves reacting chlorobenzene with elemental phosphorus under controlled conditions .

Dichlorophenylphosphine is widely used in various applications:

  • Synthesis of Organophosphines: It serves as a key intermediate in producing other organophosphorus compounds, including flame retardants and plasticizers.
  • Chemical Research: It is utilized in academic and industrial research for developing new phosphine-based compounds with potential applications in materials science and pharmaceuticals .

Research on the interactions of dichlorophenylphosphine with other chemical entities is ongoing. Its ability to form stable complexes with metals and other organic compounds makes it a subject of interest in coordination chemistry. Interaction studies often focus on its reactivity patterns and the properties of its derivatives, which may exhibit enhanced biological or chemical activity compared to the parent compound .

Dichlorophenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

CompoundFormulaKey Characteristics
DiphenylphosphineC₁₂H₁₁PUsed in organic synthesis; less reactive than dichlorophenylphosphine.
DimethylphenylphosphineC₉H₁₃PA tertiary phosphine derived from dichlorophenylphosphine; more stable.
TrichlorophenylphosphineC₆H₄Cl₃PMore reactive; used in similar synthetic pathways but has three chlorine atoms.
Phenylphosphonic AcidC₆H₇O₄PWater-soluble; used in agriculture and as a flame retardant.

Dichlorophenylphosphine is unique due to its dual functionality as both a precursor for various phosphines and its specific reactivity patterns, which allow it to participate in diverse synthetic routes not available to its counterparts .

Physical Description

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102°C. Corrosive to metals and tissue.

Color/Form

COLORLESS LIQUID

XLogP3

3.1

Boiling Point

430 °F at 760 mm Hg (USCG, 1999)
225.0 °C
224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG

Flash Point

215 °F (USCG, 1999)
215 °F OC May be lower because of presence of dissolved phosphorus

Density

1.14 at 77 °F (USCG, 1999)
1.356 @ 20 °C/4 °C

Odor

acrid, pungent

Melting Point

-60 °F (USCG, 1999)
-51.0 °C
-51 °C

UNII

WRU258L1EW

GHS Hazard Statements

Aggregated GHS information provided by 149 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 149 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 147 of 149 companies with hazard statement code(s):;
H290 (58.5%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (31.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (58.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (57.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (37.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

644-97-3

Wikipedia

Dichlorophenylphosphine

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

PROBABLY BY REACTION OF A GRIGNARD REAGENT WITH PHOSPHOROUS TRICHLORIDE

General Manufacturing Information

Phosphonous dichloride, P-phenyl-: ACTIVE

Analytic Laboratory Methods

The photoelectron spectra of 15 phosphorus-containing cmpd were obtained. The spectra of the individual compounds were sufficiently different to permit qualitative identification of the components of mixtures.

Stability Shelf Life

FUMES IN AIR

Dates

Modify: 2023-08-15

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